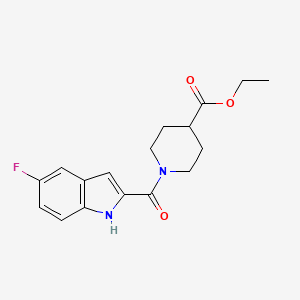
Phosphonic acid, 2,2-dimethylpropyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, 2,2-dimethylpropyl phenyl ester is an organic compound that belongs to the class of phosphonic acid esters These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) esterified with an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid esters typically involves the esterification of phosphonic acid with the corresponding alcohol. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For phosphonic acid, 2,2-dimethylpropyl phenyl ester, the reaction would involve the use of 2,2-dimethylpropyl alcohol and phenyl phosphonic dichloride under controlled conditions .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-quality phosphonic acid esters .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, 2,2-dimethylpropyl phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphonic acid, 2,2-dimethylpropyl phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, 2,2-dimethylpropyl phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, bis(2,4-bis(1,1-dimethylethyl)phenyl) ester
- Phosphonic acid, ethylphenyl ester
- Phosphonic acid, P-(2-phenylethenyl)-, diethyl ester
Uniqueness
Phosphonic acid, 2,2-dimethylpropyl phenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Propriétés
Numéro CAS |
21879-32-3 |
|---|---|
Formule moléculaire |
C11H16O3P+ |
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
2,2-dimethylpropoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C11H16O3P/c1-11(2,3)9-13-15(12)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/q+1 |
Clé InChI |
BYLAGCHNHPTSRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CO[P+](=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
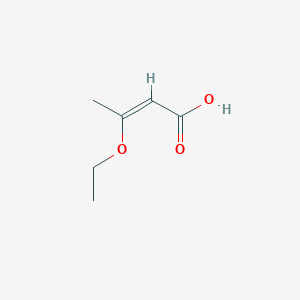

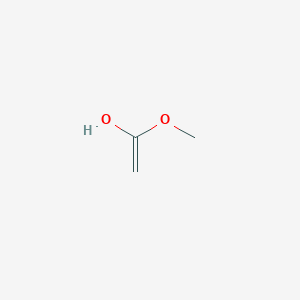
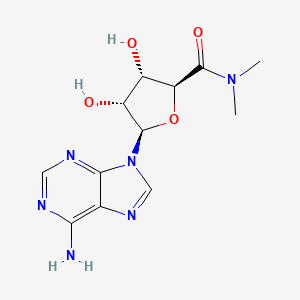
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)
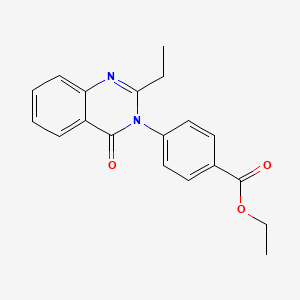
![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
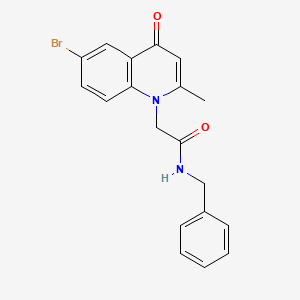
![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14157960.png)
